molecular formula C11H12FNO B13157381 4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one

4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one

Katalognummer: B13157381
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: CRYNGJZMRJVLIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-fluoroaniline and 3,3,7-trimethyl-2,3-dihydro-1H-indole-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-fluoro-3,3,7-trimethyl-1H-indole: A similar compound with a slightly different structure, lacking the oxo group.

    3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one: A compound without the fluorine atom.

    4-fluoro-2,3-dihydro-1H-indol-2-one: A compound with fewer methyl groups.

Uniqueness

4-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the fluorine atom and multiple methyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C11H12FNO

Molekulargewicht

193.22 g/mol

IUPAC-Name

4-fluoro-3,3,7-trimethyl-1H-indol-2-one

InChI

InChI=1S/C11H12FNO/c1-6-4-5-7(12)8-9(6)13-10(14)11(8,2)3/h4-5H,1-3H3,(H,13,14)

InChI-Schlüssel

CRYNGJZMRJVLIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)F)C(C(=O)N2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.